molecular formula C8H15BrO2 B2786496 3-(2-Bromo-1-methoxyethyl)oxane CAS No. 2172499-24-8

3-(2-Bromo-1-methoxyethyl)oxane

Cat. No.: B2786496
CAS No.: 2172499-24-8
M. Wt: 223.11
InChI Key: QDIDCLJDIVXTLZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-methoxyethyl)oxane is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is also known by its IUPAC name, 3-(2-bromo-1-methoxyethyl)tetrahydro-2H-pyran . This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-methoxyethyl)oxane typically involves the bromination of 3-(1-methoxyethyl)oxane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-1-methoxyethyl)oxane is unique due to the specific reactivity of the bromine atom, which allows for selective transformations in organic synthesis. Its combination of a bromine atom, methoxy group, and oxane ring provides a versatile platform for the development of new chemical entities and materials .

Properties

IUPAC Name

3-(2-bromo-1-methoxyethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIDCLJDIVXTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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